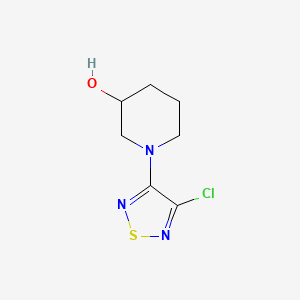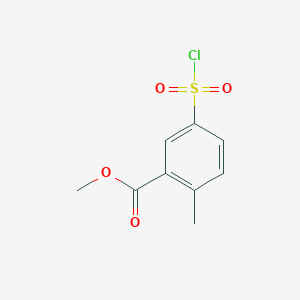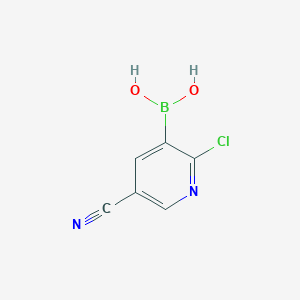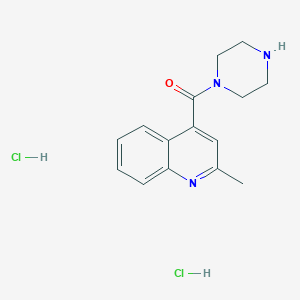
2-Methoxy-3-phenyl-1-propanamine
Overview
Description
“2-Methoxy-3-phenyl-1-propanamine” is a chemical compound with the molecular formula C10H15NO . It has an average mass of 165.232 Da and a monoisotopic mass of 165.115356 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3-phenyl-1-propanamine” include a density of 1.0±0.1 g/cm3, a boiling point of 265.4±28.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 50.3±3.0 kJ/mol, a flash point of 97.6±12.8 °C, and an index of refraction of 1.519 .Scientific Research Applications
Proteomics Research
2-Methoxy-3-phenyl-1-propanamine: is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions . This compound is used as a biochemical for proteomics research, aiding in the identification and quantification of proteins, understanding their functions, and determining their interaction networks within cells.
Enantioselective Synthesis
In the field of synthetic chemistry, 2-Methoxy-3-phenyl-1-propanamine plays a role in the enantioselective synthesis of drug-like molecules . It is used to produce enantiomerically pure compounds, which are crucial for creating pharmaceuticals with desired therapeutic effects and reduced side effects.
Pharmacological Research
This compound is structurally related to other pharmacologically active compounds and has been studied for its potential as a serotonin-norepinephrine reuptake inhibitor (SNRI) . Such inhibitors are important in the treatment of depression and other psychiatric disorders.
Chemical Engineering
In chemical engineering, 2-Methoxy-3-phenyl-1-propanamine is significant for process development and optimization . Its physical and chemical properties are analyzed to improve the synthesis routes, scaling up production, and ensuring quality control in industrial settings.
Medicinal Chemistry
The compound is a candidate for the design of new pharmaceuticals. Its molecular structure serves as a basis for developing novel drugs with improved safety and efficacy . Medicinal chemists may modify its structure to create new derivatives with potential therapeutic applications.
Biochemistry
2-Methoxy-3-phenyl-1-propanamine: is involved in biochemical studies, particularly in understanding its interactions with biological systems . It may be used to study enzyme-catalyzed reactions, metabolic pathways, and the biochemical basis of disease states.
Environmental Science
Research in environmental science may explore the environmental fate of 2-Methoxy-3-phenyl-1-propanamine , including its biodegradation, persistence, and potential effects on ecosystems . Understanding these aspects can inform the safe handling and disposal of this chemical.
Materials Science
Lastly, in materials science, this compound could be investigated for its properties in the development of new materials . Its interactions with other chemicals can lead to the creation of novel composites or coatings with specific characteristics.
Safety And Hazards
Based on the safety data sheet of a similar compound, 1-Propanamine, it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is a combustible liquid that causes skin irritation and serious eye damage . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .
properties
IUPAC Name |
2-methoxy-3-phenylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-12-10(8-11)7-9-5-3-2-4-6-9/h2-6,10H,7-8,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOGSRGTNMACOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CC1=CC=CC=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-phenyl-1-propanamine | |
CAS RN |
883545-49-1 | |
| Record name | 2-methoxy-3-phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3-fluorophenyl)methyl]oxan-4-amine](/img/structure/B1462739.png)



![1-[(5-chlorothiophen-2-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1462745.png)
![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1462746.png)

![Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate](/img/structure/B1462748.png)

![6-Chloro-4-nitro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1462752.png)


